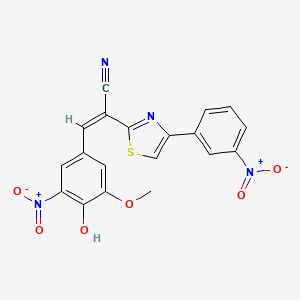

![molecular formula C23H16FN3O B2483998 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-71-1](/img/structure/B2483998.png)

8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives involves multifaceted reactions, where compounds like 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline serve as core structures for developing fluorescent molecular sensors through facile synthetic procedures. These compounds can function as fluorophore-spacer-receptor systems and demonstrate significant fluorescence upon analyte recognition, indicative of their potential utility in the design of novel fluorescent materials (Rurack et al., 2002). Additionally, microwave-assisted synthesis methods have expedited the preparation of pyrazolo[3,4-b]quinolines, highlighting an advancement in synthetic efficiency (Mogilaiah et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrazolo[3,4-b]quinolines, has been elucidated through various spectroscopic techniques. For instance, the crystal structure of certain derivatives has been determined by X-ray single-crystal diffraction, supplemented by IR, 1H NMR, MS, and elemental analysis to confirm the compound's identity (Liu Fang-ming, 2012).

Chemical Reactions and Properties

Pyrazolo[4,3-c]quinolin-3-ones have been synthesized and investigated for their high affinity as GABAA-R ligands, showcasing the chemical versatility and potential pharmacological applications of these compounds. The study involved a multistep synthesis starting from anilines to produce the final compounds with varying affinities for the GABAA receptor based on substitution patterns (López Rivilli et al., 2018).

Physical Properties Analysis

The fluorescence characteristics of pyrazolo[3,4-b]quinoline derivatives are notable, with compounds like 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline displaying strong fluorescence enhancements upon analyte binding, useful for metal ion detection. This fluorescence property underlines the potential of these compounds in sensor applications, where the physical properties play a crucial role in their functionality (Rurack et al., 2002).

Chemical Properties Analysis

The reactivity of pyrazolo[4,3-c]quinoline derivatives towards various reagents and under different conditions has been a subject of study, showing that these compounds can undergo a range of chemical transformations. The synthesis of novel pyrazolo[3,4-b]quinoline bisphosphonic acids, for example, demonstrates the chemical versatility of these compounds, offering insights into their reactivity and potential applications in medicinal chemistry (Teixeira et al., 2021).

Applications De Recherche Scientifique

In Vitro Activities and Bacterial Resistance

Research has shown that fluoroquinolone-like compounds, including those structurally related to "8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline," have demonstrated activity against quinolone-resistant mutants of Escherichia coli. These compounds inhibit Staphylococcus aureus gyrase and topoisomerase IV, suggesting potential as dual-targeting agents against bacterial infections (Oppegard et al., 2010).

Antitubercular and Antibacterial Activities

A study on quinoline–pyrazole hybrids, closely related to the chemical structure , revealed significant antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against pathogenic bacterial strains. These findings support the development of these compounds as new antibacterial agents (Nayak et al., 2016).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of fluorine-substituted pyrazoloquinoline derivatives have demonstrated that these compounds exhibit high fluorescence quantum efficiency. The study highlights the impact of fluorine atoms on modifying properties like fluorescence quantum efficiency and absorption band position, which are crucial for applications in luminescent materials and devices (Szlachcic & Uchacz, 2018).

Applications in Light-Emitting Devices

The luminescent properties of spiro-compounds with pyrazoloquinoline structures have been studied, revealing strong fluorescence in both solution and solid state. These properties make them suitable as dopant chromophores in light-emitting diodes (LEDs) and other electroluminescent devices, indicating their potential in electronics and photonics (Gondek et al., 2010).

Reduced Phototoxicity in Fluoroquinolones

The introduction of a methoxy group at the 8 position of the quinolone nucleus, as seen in related compounds, has been found to reduce phototoxicity under UVA irradiation. This modification enhances the safety profile of fluoroquinolone antibacterial agents, suggesting a strategic approach to minimizing side effects in drug development (Marutani et al., 1993).

Mécanisme D'action

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They are often used as inhibitors of various enzymes .

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, often resulting in enhanced biological activity .

Pharmacokinetics

The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .

Result of Action

Quinoline derivatives are known to exhibit a remarkable biological activity .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

8-fluoro-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-18-9-5-6-15(12-18)22-20-14-25-21-11-10-16(24)13-19(21)23(20)27(26-22)17-7-3-2-4-8-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWNWZVNUKQBBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)